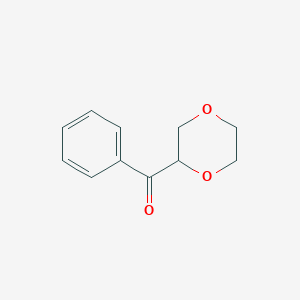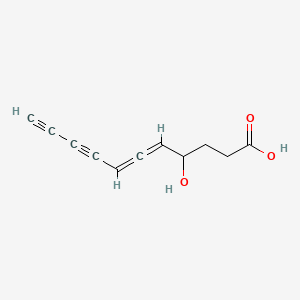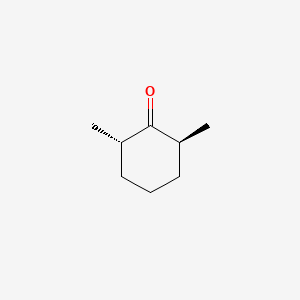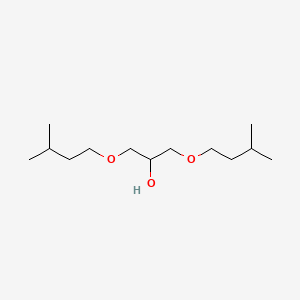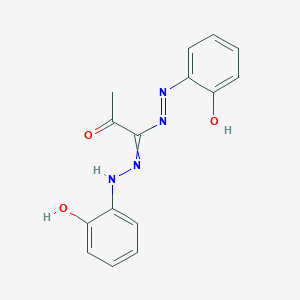
N''-(2-Hydroxyphenyl)-2-oxo-N'-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols or amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the oxo group may produce alcohols .
Wissenschaftliche Forschungsanwendungen
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N’-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
- N’-[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzenecarbothiohydrazide
- 4,4-Dimethyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,3-oxazolidin-5-one
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
1565-67-9 |
|---|---|
Molekularformel |
C15H14N4O3 |
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
N'-(2-hydroxyanilino)-N-(2-hydroxyphenyl)imino-2-oxopropanimidamide |
InChI |
InChI=1S/C15H14N4O3/c1-10(20)15(18-16-11-6-2-4-8-13(11)21)19-17-12-7-3-5-9-14(12)22/h2-9,16,21-22H,1H3 |
InChI-Schlüssel |
ZELZKGUHELFROP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=NNC1=CC=CC=C1O)N=NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



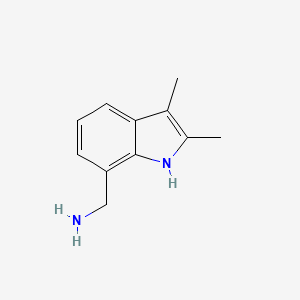
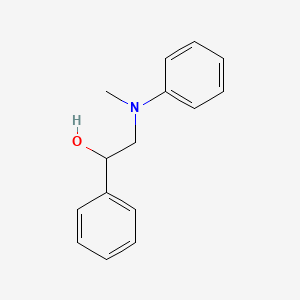
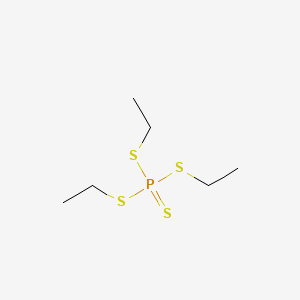
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
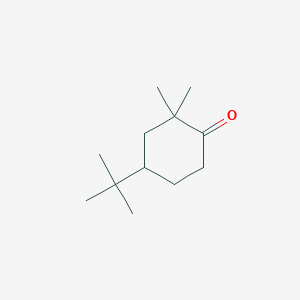
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
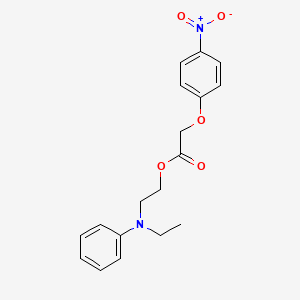
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)

